![molecular formula C16H15ClN6O2S B2672199 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone CAS No. 941911-72-4](/img/structure/B2672199.png)
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It is a derivative of pyrimidine , which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aminopyrimidines with carboxylic anhydrides or acid chlorides . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its large size and the presence of multiple ring structures. It contains a triazolopyrimidine core, which is a fused ring system that incorporates both triazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5-d] [1,3]oxazines .Applications De Recherche Scientifique
Antitumor Activity
This compound has shown promising results in the field of cancer research . It has been evaluated for its antitumor activities against various human cancer cell lines including MGC-803, MCF-7, EC-109, PC-3, and Hela . The results indicate that it has potential to be developed into an effective anticancer drug .
Antibacterial Activity
The compound has demonstrated high antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs .
Anti-inflammatory Activity
In addition to its antitumor and antibacterial properties, the compound has also shown anti-inflammatory activities . This suggests its potential use in the treatment of inflammatory diseases .
Drug Discovery
The compound’s structural similarity to the thiazolo[3,2-a]pyrimidine ring system, which is similar to purine, may be utilized in the design of structures capable of effectively binding to biological targets . This makes it a promising scaffold for the design of new medicines .
Organic Synthesis
The compound has found broad applications in organic synthesis . Its high chemical stability and strong dipole moment make it a useful component in various synthetic processes .
Supramolecular Chemistry
The compound has applications in supramolecular chemistry . Its ability to form hydrogen bonds and its aromatic character make it a useful building block in the construction of complex molecular structures .
Chemical Biology
In the field of chemical biology, the compound has been used for bioconjugation and fluorescent imaging . This allows for the visualization and study of biological processes at the molecular level .
Materials Science
Lastly, the compound has found applications in materials science . Its unique properties make it a valuable component in the development of new materials with desired characteristics .
These are just a few of the many potential applications of this compound. It’s clear that it has a wide range of uses in various fields of scientific research .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2S/c17-11-2-1-3-12(8-11)23-15-14(20-21-23)16(19-10-18-15)26-9-13(24)22-4-6-25-7-5-22/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOUWVKSSVCLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2672116.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2672117.png)
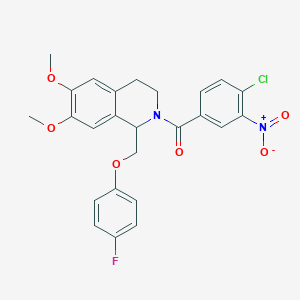
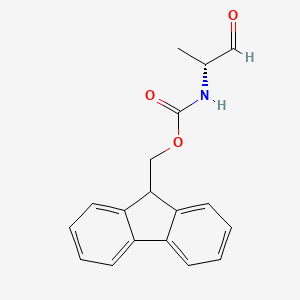
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2672121.png)

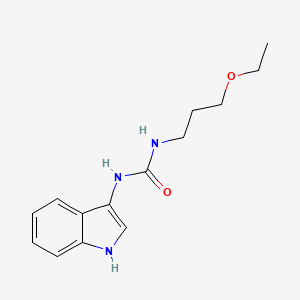
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2672128.png)
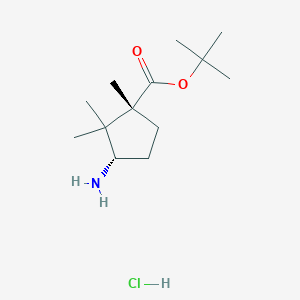
![Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2672131.png)

![N-[(2-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2672134.png)
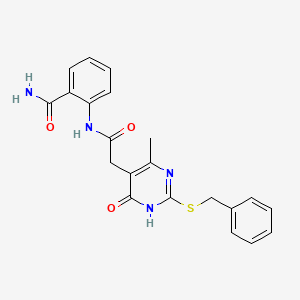
![N-cyclohexyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2672136.png)